N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine
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Overview
Description
Preparation Methods
The synthesis of N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves several steps. The starting material is typically 4-hydroxybenzyl alcohol, which undergoes a series of reactions including silylation and amination to form the final product. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various biochemical products and materials
Mechanism of Action
The mechanism of action of N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in various research applications .
Comparison with Similar Compounds
N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine can be compared with other similar compounds such as:
Ractopamine: A beta-adrenergic agonist used in veterinary medicine.
Clenbuterol: Another beta-adrenergic agonist with similar pharmacological effects.
Salbutamol: A bronchodilator used in the treatment of asthma.
The uniqueness of this compound lies in its specific chemical structure, which allows it to be used in specialized biochemical research applications .
Properties
IUPAC Name |
4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4Si/c1-23(7-8-24-9-15-27(33)16-10-24)32(21-25-11-17-28(34)18-12-25)22-30(26-13-19-29(35)20-14-26)36-37(5,6)31(2,3)4/h9-20,23,30,33-35H,7-8,21-22H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHYSIURXFCOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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